Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

GSK-3β inhibition CNS permeability Kinase inhibitor scaffold

Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate (CAS 2059942-57-1) is a heterocyclic small molecule (C11H11N3O3, MW 233.22 g/mol) featuring a fused imidazo[1,5-a]pyridine core with a carbamoyl group at the 1-position and an ethyl ester at the 3-position. This substitution pattern distinguishes it from other imidazopyridine regioisomers (e.g., imidazo[1,2-a]pyridines) and from analogs bearing carbamoyl groups at different positions on the bicyclic ring.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
Cat. No. B13219783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C2N1C=CC=C2)C(=O)N
InChIInChI=1S/C11H11N3O3/c1-2-17-11(16)10-13-8(9(12)15)7-5-3-4-6-14(7)10/h3-6H,2H2,1H3,(H2,12,15)
InChIKeyVEDRSZFBGZXDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Carbamoylimidazo[1,5-a]pyridine-3-carboxylate: Core Scaffold and Physicochemical Profile for Research Procurement


Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate (CAS 2059942-57-1) is a heterocyclic small molecule (C11H11N3O3, MW 233.22 g/mol) featuring a fused imidazo[1,5-a]pyridine core with a carbamoyl group at the 1-position and an ethyl ester at the 3-position . This substitution pattern distinguishes it from other imidazopyridine regioisomers (e.g., imidazo[1,2-a]pyridines) and from analogs bearing carbamoyl groups at different positions on the bicyclic ring [1]. The compound exhibits a topological polar surface area (TPSA) of 86.69 Ų and a calculated LogP of 0.61, positioning it within a balanced hydrophilicity/lipophilicity range relevant for CNS drug discovery programs .

Why Generic Imidazopyridine Analogs Cannot Directly Replace Ethyl 1-Carbamoylimidazo[1,5-a]pyridine-3-carboxylate


The imidazo[1,5-a]pyridine scaffold is regioisomerically distinct from the more common imidazo[1,2-a]pyridine core, and the specific 1-carbamoyl-3-ethyl ester substitution pattern is uncommon within this subclass . Published studies on imidazo[1,5-a]pyridine-1-carboxamide (IMID 1) and 3-carboxamide (IMID 2) derivatives as GSK-3β inhibitors demonstrate that even subtle shifts of the carbamoyl/carboxamide group between the 1- and 3-positions produce measurable differences in enzymatic potency and CNS permeability [1]. Furthermore, patents on imidazo[1,5-a]pyridine thromboxane synthetase inhibitors emphasize that activity depends critically on the position and nature of substituents on the bicyclic system; compounds with carbamoyl or ester groups at positions other than those specified (e.g., C-5 vs. C-1) exhibit distinct pharmacological profiles [2]. Therefore, analogs with the same molecular formula but different substitution patterns (e.g., 1H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives or imidazo[1,2-a]pyridine carboxamides) cannot be assumed equivalent for research purposes without explicit comparative data.

Quantitative Differentiation Evidence for Ethyl 1-Carbamoylimidazo[1,5-a]pyridine-3-carboxylate Versus In-Class Analogs


Substitution Pattern Specificity: 1-Carbamoyl-3-Ethyl Ester vs. 1-Carboxamide and 3-Carboxamide Analogs in GSK-3β Inhibition

In a scaffold-hopping study targeting GSK-3β, the imidazo[1,5-a]pyridine-1-carboxamide (IMID 1) and 3-carboxamide (IMID 2) series exhibited IC50 values predominantly in the nanomolar range but with an approximate 8- to 50-fold increase (i.e., loss of potency) compared to the parent 1H-indazole-3-carboxamide (INDZ) derivatives (IC50 = 4–9 nM for the most potent INDZ compounds) [1]. The carbamoyl-ester substitution pattern of the target compound is structurally intermediate between these series and introduces a distinct hydrogen-bond donor/acceptor profile. While direct IC50 data for ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate are not published, the SAR from the IMID 1/IMID 2 study demonstrates that the position of the carbonyl-containing substituent on the imidazo[1,5-a]pyridine core is a critical determinant of kinase inhibition potency [1].

GSK-3β inhibition CNS permeability Kinase inhibitor scaffold

Physicochemical Property Differentiation: TPSA and LogP Profile vs. Imidazo[1,5-a]pyridine-3-carboxylate Baseline

Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate has a calculated TPSA of 86.69 Ų and LogP of 0.61 . In contrast, the unsubstituted ethyl imidazo[1,5-a]pyridine-3-carboxylate (CAS 81803-60-3, C10H10N2O2, MW 190.2) lacks the 1-carbamoyl group and consequently has a lower TPSA and higher LogP, favoring passive permeability but reducing aqueous solubility . Within the GSK-3β inhibitor study, the IMID 1 and IMID 2 compounds achieved improved CNS permeability relative to INDZ derivatives through TPSA reduction strategies; compound 18 (IMID 2 derivative) demonstrated superior MDCK-MDR1 permeability (Papp values reported in original study) [1]. The 1-carbamoyl group in the target compound introduces an additional H-bond donor not present in the 3-carboxylate-only analog, directly affecting both TPSA and hydrogen-bonding capacity in biological systems .

CNS drug-likeness TPSA optimization Permeability prediction

Scaffold Regioisomerism: Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine Pharmacological Specificity from Thromboxane Synthetase Patent Data

Patent US 4,588,732 establishes imidazo[1,5-a]pyridine derivatives as potent and highly specific thromboxane synthetase inhibitors, with activity dependent on substitution at the 5-position of the imidazo[1,5-a]pyridine ring [1]. Later patent US 4,444,775 further restricts the pharmacophore to 5-(carboxyalkyl)imidazo[1,5-a]pyridines [2]. The imidazo[1,2-a]pyridine regioisomer appears in a distinct patent family (e.g., US 2014/0088080) as a scaffold for soluble guanylate cyclase activation, with carbamoyl substitution required at the 3-position rather than the 1-position [3]. This regioisomeric divergence in biological target engagement demonstrates that the imidazo[1,5-a]pyridine core is not interchangeable with the imidazo[1,2-a]pyridine core, even when identical functional groups are appended. The target compound, bearing the 1-carbamoyl group specific to the imidazo[1,5-a]pyridine orientation, occupies chemical space that maps onto thromboxane synthetase and kinase inhibition pathways distinct from those accessible to imidazo[1,2-a]pyridine derivatives.

Thromboxane synthetase inhibition Cardiovascular drug discovery Scaffold selectivity

Ethyl 1-Carbamoylimidazo[1,5-a]pyridine-3-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


GSK-3β Inhibitor Lead Optimization and CNS Permeability Screening

The imidazo[1,5-a]pyridine scaffold, when substituted with carbamoyl/carboxamide groups at the 1- or 3-position, produces nanomolar GSK-3β inhibitors with tunable CNS permeability as demonstrated by Buonfiglio et al. (2020) [1]. Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate, with its 1-carbamoyl group and TPSA of 86.69 Ų, sits within the CNS drug-like space and offers a distinct hydrogen-bonding pattern compared to the IMID 1 and IMID 2 carboxamide series. Medicinal chemistry teams pursuing GSK-3β inhibitors for Alzheimer's disease, bipolar disorder, or cancer can use this compound as a starting scaffold for further functionalization, leveraging the X-ray co-crystal structures (PDB 6Y9R, 6Y9S) that define the binding mode of related imidazo[1,5-a]pyridines in the ATP pocket [1].

Thromboxane Synthetase Inhibitor Pharmacophore Development

Imidazo[1,5-a]pyridine derivatives are established as selective thromboxane synthetase inhibitors in patents US 4,588,732 and US 4,444,775 [2][3]. While the most potent patented compounds carry substituents at the 5-position, the 1-carbamoyl-3-ethyl ester substitution pattern of this compound provides an alternative vector for SAR exploration. Researchers investigating thromboxane synthetase as a target for thrombosis, cerebral ischemia, or atherosclerosis can employ this compound as a core scaffold to probe the tolerance of the enzyme for substituents at the 1- and 3-positions, complementing the established 5-substituted series.

Kinase Selectivity Profiling Across Imidazopyridine Regioisomers

The imidazo[1,5-a]pyridine scaffold is chemically distinct from the imidazo[1,2-a]pyridine scaffold, with patent evidence indicating divergent biological target profiles (thromboxane synthetase vs. soluble guanylate cyclase) [4]. Procurement of this specific regioisomer is essential for selectivity panels aiming to distinguish kinase inhibition (GSK-3β) from guanylate cyclase activation. The compound's 1-carbamoyl group provides a synthetic handle for further derivatization that is not accessible in imidazo[1,2-a]pyridine analogs, making it a strategic building block for medicinal chemistry programs requiring orthogonal functionalization of the imidazole ring.

Quote Request

Request a Quote for Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.